molecular formula C20H19FN2O4 B4045478 Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B4045478
M. Wt: 370.4 g/mol
InChI Key: WWRZFLCJRYBBGC-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a fluorophenyl ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl ethylamine group, and finally, the esterification with methyl 4-benzoate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as:

    Oxidation: Acidic or basic conditions, often at elevated temperatures.

    Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance the nucleophilicity of the reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Ethyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Methyl 4-(3-{[2-(2-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

methyl 4-[3-[2-(2-fluorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-27-20(26)14-6-8-15(9-7-14)23-18(24)12-17(19(23)25)22-11-10-13-4-2-3-5-16(13)21/h2-9,17,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRZFLCJRYBBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 2
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 3
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 5
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 6
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

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